2-Amino-6-propylpyrimidin-4-ol chemical properties
2-Amino-6-propylpyrimidin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] Within this broad class of compounds, 2-aminopyrimidin-4-ols represent a particularly valuable subclass, offering multiple points for chemical modification and hydrogen bonding interactions that are crucial for molecular recognition in biological systems. This technical guide provides a comprehensive overview of the chemical properties of a specific, yet underexplored, member of this family: 2-Amino-6-propylpyrimidin-4-ol.
While extensive literature on this exact molecule is sparse, this guide will synthesize available information and draw upon data from closely related analogs to provide a robust understanding of its physicochemical properties, synthesis, reactivity, and potential applications. This document is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, enabling them to leverage the unique characteristics of this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
2-Amino-6-propylpyrimidin-4-ol possesses a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a propyl group at the 6-position. This arrangement of functional groups imparts a specific set of properties that are critical for its behavior in both chemical and biological systems.
General Properties
| Property | Value/Information | Source/Comment |
| IUPAC Name | 2-amino-6-propylpyrimidin-4-ol | --- |
| CAS Number | 19810-58-3 | [3] |
| Molecular Formula | C₇H₁₁N₃O | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related compounds[4] |
| Purity | ≥97% | [3] |
Predicted Physicochemical Data
| Property | Predicted/Analog Value | Method/Analog Compound |
| Melting Point (°C) | >300 | Analog: 2-Amino-4-hydroxy-6-methylpyrimidine[4] |
| Boiling Point (°C) | Not available | --- |
| Density (g/cm³) | ~1.44 | Analog: 2-Amino-6-methyl-4-pyrimidinol[5] |
| pKa | ~10.03 ± 0.50 | Predicted for 2-Amino-6-methyl-4-pyrimidinol[5] |
| LogP | ~0.654 | Predicted for 2-Amino-6-methyl-4-pyrimidinol[5] |
| Water Solubility | log10ws: -0.66 | Predicted for 2-Amino-4-hydroxy-6-methylpyrimidine[6] |
Tautomerism: A Key Chemical Feature
A critical aspect of the chemistry of 2-Amino-6-propylpyrimidin-4-ol is its existence in tautomeric forms. The hydroxyl group at the 4-position can undergo keto-enol tautomerization, leading to an equilibrium between the -ol (aromatic) and -one (non-aromatic) forms. Additionally, the amino group at the 2-position can exist in amino and imino forms. The predominant tautomer can be influenced by the solvent, pH, and temperature.[7] In aqueous solutions, the 2-amino-pyrimidin-4(3H)-one tautomer is generally favored for related structures.[7]
Caption: Keto-enol tautomerism of 2-Amino-6-propylpyrimidin-4-ol.
Synthesis of 2-Amino-6-propylpyrimidin-4-ol
While a specific, detailed synthesis protocol for 2-Amino-6-propylpyrimidin-4-ol is not widely published, a general and robust method for preparing 2-amino-4-hydroxy-6-alkylpyrimidines involves the condensation of a β-ketoester with guanidine in the presence of a base.[8][9][10][11]
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of ethyl 3-oxohexanoate (the β-ketoester with a propyl group) with guanidine, typically in the form of guanidine hydrochloride or nitrate, under basic conditions provided by sodium ethoxide or sodium methoxide.
Caption: Proposed synthesis workflow for 2-Amino-6-propylpyrimidin-4-ol.
Experimental Protocol (General)
-
Preparation of the Alkoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Reaction with Guanidine: To this solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Addition of β-Ketoester: To the mixture containing the free guanidine base, add ethyl 3-oxohexanoate.
-
Reflux: Heat the reaction mixture under reflux for several hours to drive the condensation and cyclization to completion.
-
Workup and Isolation: After cooling, the solvent is typically removed under reduced pressure. The resulting solid is dissolved in water and acidified (e.g., with acetic acid) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and purity assessment of 2-Amino-6-propylpyrimidin-4-ol. While specific spectra for this compound are not publicly available, the following table provides expected chemical shifts based on data from closely related analogs.
| Spectrum Type | Expected Features | Analog Data Source |
| ¹H NMR | Propyl group: Signals around 0.9 ppm (t, 3H), 1.6 ppm (m, 2H), and 2.5 ppm (t, 2H). Pyrimidine ring H: A singlet around 5.5-6.0 ppm. -NH₂: A broad singlet around 6.0-7.0 ppm. -OH: A broad singlet, chemical shift is solvent and concentration dependent. | [1][12] |
| ¹³C NMR | Propyl group: Signals around 14 ppm, 22 ppm, and 38 ppm. Pyrimidine ring C: Signals in the range of 100-170 ppm. | [12] |
| IR (cm⁻¹) | N-H stretch (amino): 3100-3500 (broad). O-H stretch (hydroxyl): 3200-3600 (broad). C=O stretch (keto tautomer): 1640-1690. C=N and C=C stretches: 1500-1650. | [13] |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 154.0975. | Calculated |
Chemical Reactivity and Stability
The reactivity of 2-Amino-6-propylpyrimidin-4-ol is governed by its functional groups and the aromatic (or partially aromatic) pyrimidine core.
-
Alkylation and Acylation: The amino and hydroxyl groups are nucleophilic and can undergo alkylation and acylation reactions under appropriate conditions.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine) using reagents like phosphorus oxychloride (POCl₃), a common transformation to create more reactive intermediates for cross-coupling reactions.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient, but the amino and hydroxyl groups are activating, potentially allowing for electrophilic substitution at the 5-position.
The compound is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place, away from strong oxidizing agents.
Applications in Research and Drug Development
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of clinically used drugs.[1] 2-Amino-6-propylpyrimidin-4-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Biological Targets
Derivatives of 2-aminopyrimidine have shown activity against a wide range of biological targets, including:
-
Kinases: Many kinase inhibitors incorporate the 2-aminopyrimidine core to interact with the hinge region of the ATP-binding site.
-
G-Protein Coupled Receptors (GPCRs): For example, 2-aminopyrimidine derivatives have been developed as histamine H4 receptor antagonists.[14]
-
Enzymes in Nucleotide Metabolism: As a nucleobase analog, it could potentially interact with enzymes involved in purine and pyrimidine biosynthesis.
Caption: Potential mechanism of action for 2-aminopyrimidine derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
To assess the potential cytotoxic or anti-proliferative effects of 2-Amino-6-propylpyrimidin-4-ol or its derivatives, a standard MTT assay can be employed.
-
Cell Seeding: Plate cancer or other relevant cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically dissolved in DMSO and then diluted in cell culture medium). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation. Harmful if swallowed or inhaled.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Amino-6-propylpyrimidin-4-ol is a pyrimidine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its key features, including multiple points for chemical modification, the ability to engage in crucial hydrogen bonding interactions, and its characteristic tautomerism, make it an attractive starting point for the synthesis of novel bioactive compounds. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemical and biological properties of this promising compound and its derivatives.
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